molecular formula C7HF15O B3054776 Perfluorotriethylcarbinol CAS No. 6189-00-0

Perfluorotriethylcarbinol

Cat. No. B3054776
CAS RN: 6189-00-0
M. Wt: 386.06 g/mol
InChI Key: XPKCRLYGJRILBY-UHFFFAOYSA-N
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Description

Perfluorotriethylcarbinol is a perfluorinated alcohol . It is a powerful uncoupling agent and is toxic by inhalation . The IUPAC name for this compound is 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-(pentafluoroethyl)pentan-3-ol .


Physical And Chemical Properties Analysis

Perfluorotriethylcarbinol has a molar mass of 386.060 g·mol−1 . It appears as a liquid and has a boiling point of 105 °C . Its density is predicted to be 1.726±0.06 g/cm3 .

Scientific Research Applications

Environmental Monitoring

  • Detection in Environmental Samples : PFCs, including compounds related to Perfluorotriethylcarbinol, are used in environmental research for detecting and quantifying their presence in various matrices. For instance, a method was developed for the quantitative determination of PFCs in sediments and sludge, highlighting the environmental persistence and potential risks of these compounds (Higgins, Field, Criddle, & Luthy, 2005).

Human Exposure and Health Impact Studies

  • Biomonitoring of Human Exposure : Studies have been conducted to measure PFCs in human blood and serum, reflecting the widespread exposure of the general population to these compounds. For example, research on the exposure of the German population to PFCs through serum analysis has been insightful (Midasch, Schettgen, & Angerer, 2006).
  • Health Impact Analysis : There is ongoing research to understand the impact of PFCs on human health. For instance, associations between serum concentrations of PFCs and serum lipid levels in a Chinese population were examined, providing insights into potential health risks (Fu, Wang, Fu, Wang, & Lu, 2014).

Method Development in Chemical Analysis

  • Development of Analytical Methods : Research has focused on improving methods for the detection and quantification of PFCs. A notable example is the development of a solid-phase extraction-HPLC method for quantifying perfluorochemicals in whole blood, enhancing the accuracy of environmental health studies (Kärrman, van Bavel, Järnberg, Hardell, & Lindström, 2005).

Future Research Directions

  • Recommendations for Future Actions : The vast number of PFASs, including compounds related to Perfluorotriethylcarbinol, presents a long-term challenge. The Zürich Statement highlights future actions and research directions for assessing and managing these substances, emphasizing the need for comprehensive understanding and regulation (Ritscher et al., 2018).

  • Environmental Fate and Biodegradation Studies : Research on the microbial degradation of polyfluoroalkyl chemicals, including methods to evaluate environmental fate and effects, provides crucial insights into their persistence and potential impact on ecosystems (Liu & Mejia Avendaño, 2013).

Safety And Hazards

Perfluorotriethylcarbinol is toxic by inhalation . The lethal dose or concentration (LC Lo) is the lowest published 100 ppm for a rat over 1 hour .

properties

IUPAC Name

1,1,1,2,2,4,4,5,5,5-decafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF15O/c8-2(9,5(14,15)16)1(23,3(10,11)6(17,18)19)4(12,13)7(20,21)22/h23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKCRLYGJRILBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF15O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210900
Record name Perfluorotriethylcarbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorotriethylcarbinol

CAS RN

6189-00-0
Record name 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-(1,1,2,2,2-pentafluoroethyl)-3-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6189-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, tris(pentafluoroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006189000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorotriethylcarbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JT Price - 1971 - ir.lib.uwo.ca
Alkoxides of fluoro-organic alcohols have been prepared and their properties discussed throughout the literature. Perfluoro-2, 3-dimethylbutane-2, 3-diol (H, F) forms a dibasic ligand …
Number of citations: 3 ir.lib.uwo.ca

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